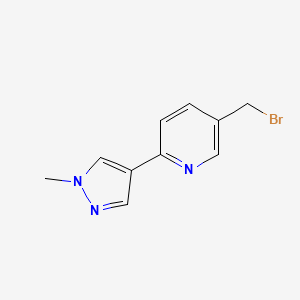
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is an organic compound that features a bromomethyl group attached to a pyridine ring, which is further substituted with a 1-methylpyrazol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine typically involves the bromination of a precursor compound. One common method is the bromination of 5-methyl-2-(1-methylpyrazol-4-yl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the selective formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a target receptor or enzyme, thereby modulating its activity. The bromomethyl group can participate in covalent bonding with nucleophilic sites on biological molecules, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-(1-methylpyrazol-4-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Methylpyrazol-4-yl)pyridine: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties and reactivity.
5-(Chloromethyl)-2-(1-methylpyrazol-4-yl)pyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
5-(Bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for diverse chemical modifications
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-2-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,4H2,1H3 |
Clave InChI |
NPYJKPXEUQBIOJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2=NC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















